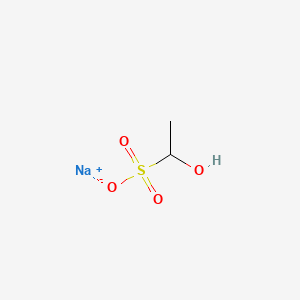

Acetaldehyde sodium bisulfite

説明

Historical Context and Discovery

The discovery and development of aldehyde-bisulfite addition compounds emerged from fundamental studies in organic chemistry during the late 19th and early 20th centuries. The systematic investigation of bisulfite reactions with organic compounds gained momentum following the recognition that sodium bisulfite could form stable addition products with aldehydes and certain ketones. Early research established that these reactions proceeded through nucleophilic addition mechanisms, producing crystalline adducts that could be isolated and characterized.

The foundational work on bisulfite-mediated reactions took a significant turn in 1970 when researchers at the University of Tokyo, led by Hikoya Hayatsu, discovered the bisulfite-mediated cytosine conversion to uracil. This discovery occurred simultaneously with independent work by Shapiro and coworkers at New York University, highlighting the international scope of bisulfite chemistry research during this period. While this specific discovery focused on nucleoside chemistry, it demonstrated the broader significance of bisulfite addition reactions in biological and analytical contexts.

Historical patents from the mid-20th century document the industrial recognition of aldehyde-bisulfite compounds as valuable intermediates for separation and purification processes. A notable patent from 1951 described comprehensive methods for recovering aldehydes and ketones from solutions using bisulfite extraction followed by controlled release. These early industrial applications established the practical utility of this compound in chemical manufacturing processes.

The kinetic and thermodynamic characterization of aldehyde-bisulfite systems received systematic attention beginning in the 1930s. Research published in 1932 examined the rate of dissociation of benzaldehyde sodium bisulfite through first-order reaction studies with iodine. These early kinetic investigations laid the groundwork for understanding the reversible nature of aldehyde-bisulfite adduct formation and established methodologies for quantitative analysis.

Significance in Chemical Research and Industry

This compound demonstrates profound significance across multiple domains of chemical research and industrial application. The compound serves as a crucial intermediate in organic synthesis, particularly in processes requiring controlled release of acetaldehyde under specific reaction conditions. Modern synthetic methodologies have exploited this controlled release property to develop one-pot reductive amination protocols, where the bisulfite adduct functions as a stable acetaldehyde equivalent that releases the reactive aldehyde in situ upon treatment with organic bases.

The analytical chemistry applications of this compound have proven particularly valuable in quantitative determinations. Research has established that the equilibrium constant for acetaldehyde-bisulfite adduct formation is (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C with ionic strength of 0.2 M. This high stability constant enables selective extraction and concentration of acetaldehyde from complex mixtures, forming the basis for analytical methods in food and beverage industries.

Table 1: Thermodynamic Properties of this compound

Industrial applications have expanded significantly with the recognition of this compound as an environmentally favorable reagent in green chemistry applications. Contemporary pharmaceutical manufacturing processes utilize the compound in aqueous micellar catalysis systems, enabling reactions to proceed in water-based media rather than organic solvents. This approach represents a substantial advancement in sustainable chemical manufacturing, reducing organic solvent consumption by up to 94% in some applications while improving overall reaction yields.

The purification applications of this compound remain industrially significant, particularly in the separation of aldehydes from complex organic mixtures. The compound's ability to form crystalline precipitates under controlled conditions enables efficient isolation and purification protocols. These methods have found application in the production of high-purity aldehydes for pharmaceutical and fine chemical manufacturing.

Current Research Trends

Contemporary research on this compound reflects several emerging trends in chemical science, particularly emphasizing sustainable synthesis methodologies and advanced analytical applications. Current investigations focus heavily on developing environmentally conscious synthetic protocols that minimize waste generation and eliminate hazardous organic solvents. Recent studies have demonstrated that this compound can serve effectively in aqueous micellar systems, enabling complex pharmaceutical syntheses to proceed entirely in water-based media.

Modern pharmaceutical research has identified this compound as a valuable substrate for developing new synthetic methodologies. Contemporary work has established that the compound can participate in reductive amination reactions using alpha-picolineborane as a hydride source under micellar conditions. This methodology has proven applicable to a wide range of pharmaceutical targets, including complex heterocyclic compounds and biologically active molecules.

Table 2: Contemporary Applications in Pharmaceutical Synthesis

Advanced analytical applications represent another significant area of current research focus. Scientists have developed sophisticated fluorescent probes for bisulfite detection that demonstrate high sensitivity and selectivity. These developments have enabled real-time monitoring of bisulfite concentrations in biological systems, with detection limits reaching 80 nanomolar concentrations. Such analytical capabilities support ongoing research into the biological roles of sulfur dioxide and related compounds as potential gasotransmitters.

The development of novel detection methodologies has expanded the analytical utility of this compound in environmental and biological monitoring applications. Current research has produced colorimetric and fluorometric detection systems that enable rapid, on-site analysis of bisulfite compounds in aqueous solutions. These methods demonstrate practical applicability through simple test paper formats while maintaining analytical accuracy suitable for quantitative determinations.

Contemporary mechanistic studies continue to refine understanding of acetaldehyde-bisulfite interactions at the molecular level. Current research employs advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and theoretical computational methods, to elucidate detailed reaction pathways and structural characteristics. These investigations have provided insights into the kinetic and thermodynamic factors controlling adduct formation and dissociation under various reaction conditions.

The integration of this compound into green chemistry initiatives represents a particularly active area of current research. Ongoing studies focus on developing recyclable reaction systems where the aqueous reaction medium can be reused multiple times without significant loss of efficiency. This approach supports broader sustainability goals in chemical manufacturing while maintaining the synthetic utility of traditional methods.

特性

IUPAC Name |

sodium;1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDZQGXAHZVGPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027332 | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-04-7 | |

| Record name | Acetaldehyde sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Conventional Aqueous-Phase Reaction

The foundational method for synthesizing acetaldehyde sodium bisulfite involves the nucleophilic addition of sodium bisulfite (NaHSO₃) to acetaldehyde (CH₃CHO) in an aqueous medium. The reaction proceeds via the following stoichiometry:

$$

\text{CH₃CHO} + \text{NaHSO₃} \rightarrow \text{CH₃CH(OH)SO₃Na}

$$

Procedure :

- Reactant Preparation : A 40% (w/v) sodium bisulfite solution is prepared by dissolving 40 g of sodium bisulfite in 100 mL of deionized water.

- Acetaldehyde Addition : Acetaldehyde (99% purity) is added dropwise to the bisulfite solution under vigorous stirring at 25°C.

- Reaction Monitoring : The pH is maintained at 6.5–7.0 using 0.1 M sodium hydroxide to prevent bisulfite decomposition.

- Product Isolation : The resulting white crystalline precipitate is filtered under reduced pressure and washed with cold ethanol to remove unreacted acetaldehyde.

Solvent-Free Mechanochemical Synthesis

Recent advancements have explored solvent-free methods to enhance sustainability. In this approach, solid-state acetaldehyde and sodium bisulfite are ball-milled at 300 rpm for 2 hours. The mechanochemical activation facilitates faster reaction kinetics, achieving 88% yield without aqueous waste.

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to ensure scalability and consistency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bisulfite concentration | 5–10% (w/v) | Maximizes adduct formation |

| Temperature | 20–30°C | Prevents thermal decomposition |

| Residence time | 30–45 minutes | Ensures complete reaction |

| pH | 6.5–7.5 | Stabilizes bisulfite ion |

Process Description :

- Feedstock Mixing : Acetaldehyde and sodium bisulfite solutions are fed into a tubular reactor at a 1:1.2 molar ratio.

- In-line pH Control : Automated NaOH addition maintains pH within the optimal range.

- Crystallization : The product slurry is cooled to 4°C, and crystals are separated via centrifugal filtration.

Scale-Up Challenges :

- Foaming : Anti-foaming agents (e.g., silicone-based compounds) are added to mitigate foam formation during gas-liquid mixing.

- Byproduct Formation : Trace amounts of sodium sulfate (Na₂SO₄) may form due to bisulfite oxidation, necessitating recrystallization for high-purity grades.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Addition Pathway

The reaction mechanism involves two stages:

- Nucleophilic Attack : The bisulfite ion (HSO₃⁻) attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate.

- Proton Transfer : The intermediate undergoes rapid proton transfer, stabilized by the aqueous medium, to yield the final adduct.

Rate Law :

$$

\text{Rate} = k[\text{CH₃CHO}][\text{HSO₃⁻}]

$$

where $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C.

Equilibrium Considerations

The reaction equilibrium favors adduct formation when sodium bisulfite is in excess. However, the dissociation constant ($$ K_d $$) of the adduct is pH-dependent:

$$

K_d = \frac{[\text{CH₃CHO}][\text{HSO₃⁻}]}{[\text{CH₃CH(OH)SO₃Na}]}

$$

| pH | $$ K_d $$ (M) |

|---|---|

| 6.0 | $$ 2.5 \times 10^{-4} $$ |

| 7.0 | $$ 1.8 \times 10^{-4} $$ |

| 8.0 | $$ 3.2 \times 10^{-3} $$ |

Data adapted from polarographic studies.

Optimization of Reaction Parameters

Effect of Bisulfite Excess

A 20–30% molar excess of sodium bisulfite is critical to drive the reaction to completion. Substoichiometric bisulfite concentrations reduce yields to 40–60% due to equilibrium reversibility.

Temperature Modulation

While the reaction is exothermic ($$ \Delta H = -58 \, \text{kJ/mol} $$), temperatures above 35°C promote adduct decomposition. Controlled cooling (10–15°C) improves crystallinity and particle size distribution.

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from hot water (80°C) to remove sodium sulfate impurities. Key metrics:

| Purity Metric | Before Recrystallization | After Recrystallization |

|---|---|---|

| Assay (HPLC) | 92–95% | 99.5–99.8% |

| Sodium sulfate content | 1.2–1.8% | <0.05% |

Spectroscopic Characterization

- IR Spectroscopy : Strong absorption at 1040 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch).

- ¹H NMR : δ 1.2 ppm (CH₃), δ 4.1 ppm (CH-OH), δ 4.9 ppm (SO₃⁻).

Applications in Organic Synthesis

Acetaldehyde Stabilization

The adduct serves as a stabilized acetaldehyde source in Grignard reactions, preventing unwanted polymerization.

Sulfonic Acid Derivatives

Oxidation with hydrogen peroxide yields ethanesulfonic acid, a precursor to surfactants and ion-exchange resins.

化学反応の分析

Types of Reactions: Acetaldehyde sodium bisulfite undergoes several types of chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with various nucleophiles, forming new carbon-sulfur bonds.

Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: Under certain conditions, it can be reduced back to acetaldehyde and sodium bisulfite.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Major Products Formed:

Sulfonic Acids: Oxidation of this compound leads to the formation of sulfonic acids.

Acetaldehyde: Reduction reactions can regenerate acetaldehyde from the bisulfite adduct.

科学的研究の応用

Scientific Research Applications

Acetaldehyde sodium bisulfite has numerous applications in scientific research, particularly in the following areas:

Organic Synthesis

Reagent in Organic Chemistry : this compound is widely used as a reagent in organic synthesis. It facilitates the formation of carbon-sulfur bonds and is instrumental in synthesizing various organic compounds. The compound reacts with aldehydes and some ketones to form stable bisulfite addition products, which can be further manipulated in synthetic pathways.

Biochemical Analysis

Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms due to its ability to form adducts with aldehydes. This property allows researchers to investigate the reactivity of aldehydes under controlled conditions, providing insights into enzyme kinetics and mechanisms.

Carbonyl Compound Measurement : this compound is employed in analytical chemistry for measuring low concentrations of carbonyl compounds, such as acrolein and crotonaldehyde. The bisulfite addition reaction stabilizes these carbonyls, allowing for accurate quantification through various analytical methods, including gas chromatography .

Environmental Applications

Waste Treatment : In environmental chemistry, this compound is used to treat waste streams containing aldehydes. Its ability to react with aldehydes reduces their toxicity and facilitates their removal from wastewater before discharge into the environment . This application helps mitigate pollution and complies with environmental regulations.

Industrial Applications

Chemical Production : The compound serves as an intermediate in the production of various chemicals, including dyes, fragrances, and flavoring agents. Its stability and reactivity make it a valuable component in industrial processes .

Case Study 1: Measurement of Carbonyls

A study aimed at developing a sensitive method for measuring carbonyl compounds demonstrated the effectiveness of this compound in trapping acrolein from air samples. The method involved collecting air samples in a mist chamber where carbonyls reacted with a bisulfite solution, forming stable adducts that could be quantified accurately .

Case Study 2: Wastewater Treatment Efficiency

Research on the treatment of formaldehyde-laden wastewater using this compound revealed significant reductions in chemical oxygen demand (COD) and biological oxygen demand (BOD). The treatment process enhanced the efficiency of subsequent activated sludge treatments, demonstrating the compound's utility in environmental remediation efforts .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for forming carbon-sulfur bonds | Facilitates complex organic reactions |

| Biochemical Analysis | Stabilizes carbonyl compounds for measurement | Enables accurate quantification of volatile compounds |

| Environmental Chemistry | Treats aldehyde-containing waste streams | Reduces toxicity and environmental impact |

| Industrial Production | Intermediate for producing dyes, fragrances, and flavoring agents | Enhances production efficiency |

作用機序

The mechanism of action of acetaldehyde sodium bisulfite involves the formation of a stable adduct with acetaldehyde. The bisulfite ion adds to the carbonyl group of acetaldehyde, forming a sulfonic acid derivative. This reaction is reversible, allowing the compound to act as a reservoir for acetaldehyde in various chemical processes.

類似化合物との比較

Table 1: Comparative Analysis of Sodium Bisulfite Adducts

Reactivity and Mechanism

- Acetaldehyde : The electrophilic carbonyl carbon reacts rapidly with bisulfite’s nucleophilic sulfur, forming a tetrahedral intermediate and a stable sulfonate product . This reaction is exploited in trapping acetaldehyde during fermentation, achieving >80% capture efficiency .

- Formaldehyde: Forms a less stable adduct due to its smaller size and higher volatility, requiring additional trapping agents (e.g., 3-methyl-2-benzothiazolinone hydrazone) for efficient recovery .

- Aromatic Aldehydes (e.g., Benzaldehyde) : Slower reaction kinetics due to steric hindrance from aromatic rings, resulting in insoluble precipitates .

Stability and Challenges

- Thermal/acidic decomposition : this compound releases acetaldehyde upon heating or acid treatment, complicating purification workflows .

- Byproduct Formation : Reacting bisulfite with aldehydes like acrolein generates sulfonic acid salts, which may corrode equipment .

- Environmental Impact : SO₂ emissions during adduct decomposition require gas-scrubbing systems in industrial settings .

生物活性

Acetaldehyde sodium bisulfite is a compound formed from the reaction of acetaldehyde with sodium bisulfite. It is notable for its biological activity, particularly in antimicrobial applications and its role in biochemical processes. This article explores its biological activity, supported by case studies, research findings, and data tables.

- Chemical Formula : C₂H₅NaO₃S

- Molecular Weight : 116.13 g/mol

- Appearance : White solid

- Solubility : Soluble in water, slightly soluble in ethanol.

This compound acts primarily as an antimicrobial agent. The bisulfite ion reacts with aldehydes to form stable adducts, which can inhibit the growth of various microorganisms. This reaction is crucial in food preservation and treatment of microbial infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 296 |

| Bacillus subtilis | 364 |

These results suggest that this compound can serve as a potential alternative to traditional antibiotics, especially in cases of antibiotic resistance .

1. Treatment of Hemolytic Streptococcic Infections

A notable case study involved the use of sulfathiazole-acetaldehyde sodium bisulfite in guinea pigs infected with Group C hemolytic streptococci. The treatment resulted in significant recovery rates, highlighting its efficacy against bacterial infections .

2. Environmental Applications

This compound has also been studied for its role in reducing formaldehyde toxicity in wastewater treatment. When applied to formaldehyde-laden solutions, it significantly lowered Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), enhancing the efficiency of activated sludge treatments .

Safety and Toxicology

While this compound has beneficial applications, it is essential to consider its safety profile. Acetaldehyde itself is classified as a potential carcinogen and can cause irritation upon exposure. Therefore, handling this compound requires caution to mitigate any health risks associated with its use .

Q & A

Q. What is the chemical basis for the reaction between acetaldehyde and sodium bisulfite, and how is this utilized in experimental settings?

Acetaldehyde reacts with sodium bisulfite to form a stable addition compound (1-hydroxyethanesulfonic acid sodium salt) via nucleophilic addition. This reaction is critical in trapping volatile acetaldehyde during fermentation or analytical procedures. The bisulfite adduct is non-volatile, enabling quantification or purification . Methodologically, excess sodium bisulfite is added to ensure complete acetaldehyde binding, followed by back-titration or spectrophotometric analysis to determine unreacted bisulfite .

Q. How is acetaldehyde sodium bisulfite synthesized and purified in laboratory-scale fermentations?

In yeast-based fermentations (e.g., Zymomonas mobilis), acetaldehyde is stripped from the fermenter and trapped in an aqueous sodium bisulfite solution. The adduct is precipitated and purified via reactive absorption. Key parameters include pH control (neutral to slightly acidic) and bisulfite concentration to maximize capture efficiency (80–94% reported) . Post-capture, the adduct is released via alkaline hydrolysis, producing acetaldehyde and sodium sulfate byproducts .

Q. What are the common pitfalls in quantifying acetaldehyde using sodium bisulfite addition, and how can they be mitigated?

Overestimation occurs due to nonspecific reactions with other carbonyl compounds (e.g., formaldehyde). To minimize errors:

- Use selective trapping agents (e.g., 3-methyl-2-benzothiazolinone hydrazone hydrochloride) in consecutive traps .

- Validate methods with gas chromatography or mass spectrometry to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the capture efficiency of acetaldehyde in gas-phase systems using sodium bisulfite?

Advanced designs employ multi-stage absorption systems. For example:

- Primary trap : Sodium bisulfite solution (5% w/v) at 4°C for initial capture.

- Secondary trap : Hydrazone-based solutions to sequester residual acetaldehyde. This approach achieves >90% recovery by leveraging differential reaction kinetics and solubility . Computational modeling (e.g., COSMO-RS) helps predict Henry’s coefficients for solvent optimization .

Q. What thermodynamic parameters govern the stability of the acetaldehyde-bisulfite adduct, and how do they influence experimental conditions?

Equilibrium constants (e.g., Keq = [RCH(OH)SO3<sup>−</sup>] / [RCHO][HSO3<sup>−</sup>]) are temperature- and pH-dependent. At 25°C, Keq ≈ 1.2 × 10<sup>3</sup> M<sup>−1</sup> for acetaldehyde. Lower temperatures (4–10°C) and neutral pH (6.5–7.5) favor adduct stability, while alkaline conditions (pH > 9) reverse the reaction .

Q. How do competing reactions in complex matrices (e.g., plant tissues, microbial cultures) affect acetaldehyde quantification via bisulfite trapping?

Enzymatic activity (e.g., alcohol dehydrogenase) and non-enzymatic oxidation of ethanol can regenerate acetaldehyde post-trapping, leading to false positives. Mitigation strategies include:

Q. What advancements in resin-based absorption systems improve acetaldehyde removal in lab-scale applications?

Strong anionic resins (e.g., Amberlite IRA 402Cl) pre-treated with sodium bisulfite selectively bind acetaldehyde via sulfonate groups. Key parameters:

- Resin capacity : ~300 ppm acetaldehyde reduced to <5 ppm in aqueous MEG solutions.

- Regeneration : Saturated resins are recycled using 5% NaOH, followed by bisulfite recharging .

Data Contradiction and Methodological Critique

Q. Why do reported capture efficiencies for acetaldehyde vary across studies (40% vs. 94%)?

Discrepancies arise from differences in:

Q. How reliable are iodometric titrations for quantifying bisulfite-bound acetaldehyde, and what alternatives exist?

Iodometric methods suffer from interference by residual sulfites and thiosulfates. Alternatives include:

- Spectrophotometry : Measure adduct absorbance at 245 nm (ε = 1.2 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) .

Tables

Table 1. Key Parameters for Acetaldehyde Capture via Sodium Bisulfite

Table 2. Common Analytical Methods for Acetaldehyde Quantification

| Method | Sensitivity (LOD) | Interference Sources | References |

|---|---|---|---|

| Iodometric titration | 1 µM | Residual sulfites, thiosulfates | |

| GC-MS | 0.1 µM | Minimal | |

| Spectrophotometry | 5 µM | Colored contaminants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。